Pyrido[2,3-d]pyrimidine
Overview
Description
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It is an organic hetero bicyclic chemical compound consisting of a pyridine ring fused orthogonally at any position to a pyrimidine ring . It has been associated with antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Pyrido[2,3-d]pyrimidines can be synthesized from a preformed pyrimidine ring or a pyridine ring . One method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine . Another approach involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines have been found to exhibit a range of pharmacological effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been used as inhibitors of various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .Scientific Research Applications
1. Synthesis and Biomedical Applications
Pyrido[2,3-d]pyrimidines are notable for their role as ligands for various receptors in the body. Pyrido[2,3-d]pyrimidine-7(8H)-ones, in particular, resemble nitrogen bases in DNA and RNA. The synthesis methods for these compounds and their biomedical applications have been extensively researched, with a significant increase in references and patents in the past decade (Jubete et al., 2019).
2. Multicomponent Synthesis Approach
Pyrido[2,3-d]pyrimidines, formed by the fusion of pyridine and pyrimidine rings, have a wide spectrum of biological activities. Their synthesis via a multicomponent approach aligns with 'green chemistry' principles, emphasizing sustainability. This approach is a burgeoning area of research, reflecting the significant interest in these compounds (Chaudhary, 2021).
3. Overview of Synthetic and Pharmaceutical Prospects
Pyrido[2,3-d]pyrimidines have gained attention in synthetic protocol and medicinal chemistry for their diverse pharmacological activities. Their structure-activity relationship and extensive biological properties, such as anti-cancer, anti-infectious, anti-diabetic, and CNS agent roles, are of particular interest (Yadav & Shah, 2020).
4. Anticancer Applications
Pyrido[2,3-d]pyrimidines have emerged as significant in medicinal chemistry, especially for their antitumor activities. Their role in targeting various cancer pathways and their structure-activity relationship as anticancer agents have been a subject of extensive research (Kumar et al., 2023).
5. Intramolecular Aza-Wittig Reaction for Synthesis
The synthesis of pyrido[2,3-d]pyrimidines using an intramolecular aza-Wittig reaction demonstrates an innovative approach in their production. This method offers a range of substituted pyrido[2,3-d]pyrimidines with varied yields (Chan & Faul, 2006).
6. Chemical Proteomic Analysis
Pyrido[2,3-d]pyrimidines have been identified as effective against protein tyrosine kinases involved in cancer progression. Proteomic methods employing immobilized this compound inhibitors have revealed new targets linked to therapeutic applications (Wissing et al., 2004).
7. Selective Synthesis of Derivatives
Research on selective synthesis methods for pyrido[2,3-d]pyrimidines has led to the creation of specific derivatives, contributing to the understanding of reaction mechanisms and synthesis pathways (Quiroga et al., 2002).
8. Novel Synthesis Routes
New routes for synthesizing this compound derivatives have been explored, highlighting their chemotherapeutic potential and the importance of this ring system in biological applications (Garcia, 1973).
9. One-Pot Synthesis Method
Advancements in one-pot synthesis methods for pyrido[2,3-d]pyrimidines using nanocatalysts have demonstrated an efficient and environmentally friendly approach to producing these compounds (Mohsenimehr et al., 2014).
10. Pyrido[1,2-a]pyrimidines Chemistry
Though slightly different, research on pyrido[1,2-a]pyrimidines has contributed to understanding the chemistry of similar bi- and polycyclic ring systems, including pyrido[2,3-d]pyrimidines. Their therapeutic and industrial applications have been investigated (Hermecz, 1995).
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]pyrimidines involves their interaction with various cancer targets. They act as inhibitors of tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
Properties
IUPAC Name |
pyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-4-8-5-10-7(6)9-3-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJFFSGCRRMVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342547 | |
Record name | Pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254-61-5 | |
Record name | Pyrido[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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